2,6-Dimethylquinazolin-4(1H)-one
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Overview
Description
2,6-Dimethylquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline ring system with two methyl groups at the 2 and 6 positions and a keto group at the 4 position.
Mechanism of Action
Target of Action
Quinazolinone derivatives are known for their broad biological activities, including antiviral, antimicrobial, analgesic, anti-inflammatory, and anticancer activities .
Biochemical Pathways
Quinazolinones are known to have broad applications, suggesting they may interact with multiple biochemical pathways .
Result of Action
Given the broad biological activities of quinazolinones, it can be inferred that the compound likely has significant effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
2,6-Dimethylquinazolin-4(1H)-one is known for its antiviral, antimicrobial, analgesic, anti-inflammatory, and anticancer activities
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylquinazolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of anthranilic acid derivatives with formamide or its derivatives. The reaction typically requires heating and can be catalyzed by acids or bases. Another approach involves the condensation of 2-aminobenzamide with aldehydes or ketones, followed by cyclization to form the quinazolinone ring .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts such as metal nanoparticles or supported catalysts can be used to improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities .
Scientific Research Applications
Biology: Quinazolinone derivatives have shown promising biological activities, including antiviral, antimicrobial, and anticancer properties.
Medicine: The compound and its derivatives are being investigated for their potential therapeutic applications, including as anti-inflammatory and analgesic agents.
Industry: Quinazolinone derivatives are used in the development of agrochemicals and dyes
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroquinazolin-4(1H)-one: Known for its antiviral and antimicrobial activities.
4(3H)-Quinazolinone: Exhibits antimalarial, antitumor, and anticonvulsant properties.
Uniqueness
2,6-Dimethylquinazolin-4(1H)-one is unique due to the presence of methyl groups at the 2 and 6 positions, which can influence its chemical reactivity and biological activity. This structural modification can enhance the compound’s stability and selectivity towards specific biological targets .
Properties
IUPAC Name |
2,6-dimethyl-3H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-3-4-9-8(5-6)10(13)12-7(2)11-9/h3-5H,1-2H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWWTKGVCYRGQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344828 |
Source
|
Record name | 2,6-Dimethylquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18731-19-6 |
Source
|
Record name | 2,6-Dimethylquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethyl-4(3H)-quinazolinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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